molecular formula C8H5N3O4 B3156820 5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one CAS No. 83725-80-8

5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one

Cat. No.: B3156820
CAS No.: 83725-80-8
M. Wt: 207.14 g/mol
InChI Key: MVNRZPOCXZUMNP-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a nitrophenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with phosphorus oxychloride. The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Cyclization: Reagents such as phosphorus oxychloride or thionyl chloride.

Major Products Formed:

    Reduction: 5-(3-Aminophenyl)-3H-1,3,4-oxadiazol-2-one.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one depends on its specific application. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components.

Molecular Targets and Pathways:

    Enzymes: Inhibition of bacterial enzymes.

    Cell Membranes: Disruption of membrane integrity.

    Reactive Intermediates: Formation of reactive species that can interact with DNA or proteins.

Comparison with Similar Compounds

5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one can be compared with other similar compounds, such as:

    5-(4-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.

    5-(3-Aminophenyl)-3H-1,3,4-oxadiazol-2-one: The reduced form of the compound, which may have different biological properties.

    5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one: A derivative with a methoxy group instead of a nitro group, which can influence its chemical and biological behavior.

Uniqueness: The presence of the nitro group in this compound imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-2-1-3-6(4-5)11(13)14/h1-4H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNRZPOCXZUMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261076
Record name 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83725-80-8
Record name 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83725-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Nitrobenzohydrazide (2.05 g, 11.3 mmol) obtained in Step 1 was dissolved in THF (57 mL), and the mixture was stirred at room temperature for 40 minutes after adding 1,1′-carbonyldiimidazole (2.01 g, 12.4 mmol). The mixture was stirred after adding 6 mol/L hydrochloric acid (40 mL) and water (20 mL), and the precipitated solid was filtered off and dried to give 5-(3-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one as a white solid. 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one so obtained was dissolved in DMF (52 mL), and the mixture was stirred at room temperature for 40 minutes after adding potassium carbonate (2.14 g, 15.5 mmol) and methyl iodide (0.77 mL, 12.3 mmol). The mixture was stirred after adding water, and the precipitated solid was filtered off and dried to give 3-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one (2.17 g, 87%).
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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